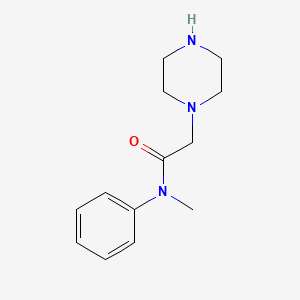

N-甲基-N-苯基-2-(哌嗪-1-基)乙酰胺

描述

Synthesis Analysis

The synthesis of piperazine derivatives is often achieved through multicomponent reactions, such as the Ugi four-component reaction, which allows for the rapid generation of complex molecules with potential biological activity . Microwave irradiation techniques and conventional synthesis methods are also employed to create these compounds, which are then characterized by spectral data and microanalysis to ascertain purity . The synthesis process is crucial for the development of compounds with desired pharmacological profiles.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is designed to interact with specific biological targets. For instance, the molecular docking studies of certain derivatives indicate that they can establish favorable hydrogen bonding interactions with catalytic amino acid residues, which is essential for their inhibitory activity against enzymes like BACE1 . The structural features of these compounds, such as the presence of substituted phenyl groups, are critical for their biological activity and are carefully considered during the design phase .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by their functional groups and overall molecular architecture. The interaction of these compounds with biological targets often involves the formation of hydrogen bonds and other non-covalent interactions, which are essential for their pharmacological effects . The chemical reactions that these compounds undergo in biological systems are a key area of study to understand their mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and the ability to cross biological barriers, are important for their pharmacokinetic profiles. These properties are influenced by the molecular structure and substituents present on the piperazine ring. For example, descriptor-based similarities studies help in understanding the blood-brain permeation of these compounds, which is crucial for their potential as antipsychotic agents . Additionally, the evaluation of acute neurological toxicity and analgesic activity provides insight into the safety and therapeutic potential of these compounds .

科学研究应用

抗癌活性

已合成一系列新型N-甲基-N-苯基-2-(哌嗪-1-基)乙酰胺衍生物,并对其进行了评估,用于体外抗癌活性测试,包括对各种人类癌细胞系的测试,包括宫颈癌和乳腺癌。其中,化合物7k等表现出显著活性,突显了这些衍生物在癌症治疗中的潜力。分子对接研究支持了这些化合物的结构活性关系(Boddu et al., 2018)。

抗胆碱酯酶活性

已合成N-甲基-N-苯基-2-(哌嗪-1-基)乙酰胺衍生物,并评估了它们的抗胆碱酯酶活性。一些化合物表现出显著的乙酰胆碱酯酶抑制作用,表明其在治疗与胆碱酯酶功能障碍相关的疾病方面具有潜力(Yurttaş等,2013)。

酰基辅酶A:胆固醇O-酰基转移酶-1抑制

研究已经确定了具有强大抑制活性的衍生物,针对人类酰基辅酶A:胆固醇O-酰基转移酶-1,表明它们在治疗与ACAT-1过表达相关的疾病方面具有用途。这些化合物已显示出显著的水溶性和口服吸收,标志着它们作为进一步治疗开发的有希望的候选药物(Shibuya et al., 2018)。

抗菌活性

从N-甲基-N-苯基-2-(哌嗪-1-基)乙酰胺衍生的新型噁唑烷酮已经展示出优越的抗菌活性,与利奈唑林相比,包括对利奈唑林耐药金黄色葡萄球菌菌株的活性。这突显了它们作为新型抗菌剂的潜力(Srivastava et al., 2008)。

抗精神病评估

合成并评估了芳基哌嗪衍生物,包括与N-甲基-N-苯基-2-(哌嗪-1-基)乙酰胺相关的化合物,用于抗精神病活性测试。这些化合物靶向多巴胺能和5-羟色胺能途径,表明它们在治疗精神障碍中的潜在用途(Bari et al., 2019)。

抗抽搐活性

已探索了衍生物的抗抽搐活性,在癫痫模型中显示出潜力。它们的机制可能涉及调节电压门控钠和钙通道,表明在神经系统疾病中的潜在应用(Obniska et al., 2015)。

安全和危害

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

属性

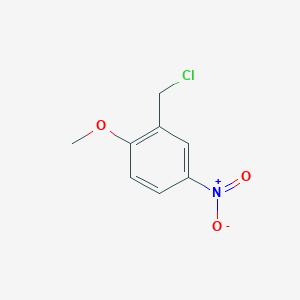

IUPAC Name |

N-methyl-N-phenyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15(12-5-3-2-4-6-12)13(17)11-16-9-7-14-8-10-16/h2-6,14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZRIFOHJXNFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371902 | |

| Record name | N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide | |

CAS RN |

318280-95-4 | |

| Record name | N-Methyl-N-phenyl-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318280-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 318280-95-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)